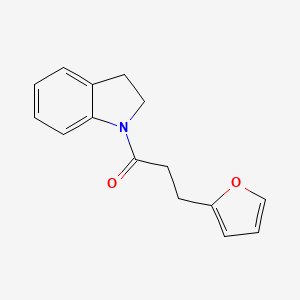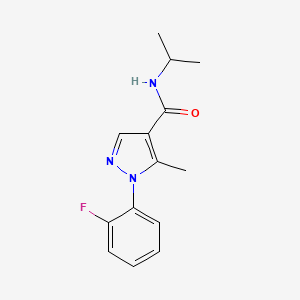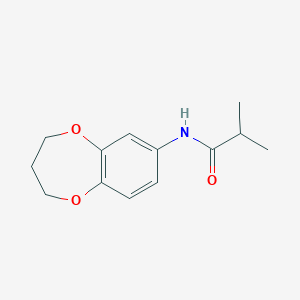![molecular formula C14H16N4O B7471938 N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in B-cell development and function. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide is a selective and irreversible inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor and initiates downstream signaling pathways that promote B-cell proliferation and survival. By inhibiting BTK activity, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide blocks these signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been shown to induce apoptosis and inhibit proliferation in various B-cell malignancies, including CLL and NHL. In preclinical studies, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has several advantages for use in laboratory experiments, including its selectivity for BTK and its ability to induce apoptosis in B-cell malignancies. However, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has some limitations, including its irreversible inhibition of BTK and potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide. One area of interest is the potential use of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in combination with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is the potential use of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in other B-cell malignancies, such as mantle cell lymphoma and Waldenstrom macroglobulinemia. Additionally, further studies are needed to investigate the safety and efficacy of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in clinical trials.
Synthesemethoden
The synthesis of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide involves several steps, starting with the reaction of 4-(1,2,4-triazol-1-yl)aniline with cyclopentanecarboxylic acid to form the intermediate 4-(1,2,4-triazol-1-yl)phenyl)cyclopentanecarboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylacetamide to yield N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies. In preclinical studies, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
Eigenschaften
IUPAC Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-3-1-2-4-11)17-12-5-7-13(8-6-12)18-10-15-9-16-18/h5-11H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQBWSMPVRHHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)
![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)
![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)

![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)
![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)


![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)

![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)